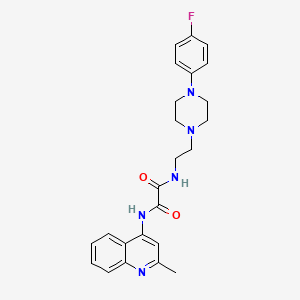

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O2/c1-17-16-22(20-4-2-3-5-21(20)27-17)28-24(32)23(31)26-10-11-29-12-14-30(15-13-29)19-8-6-18(25)7-9-19/h2-9,16H,10-15H2,1H3,(H,26,31)(H,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFZWAHOUIGXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating a piperazine ring and quinoline moiety, which are known for their interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.47 g/mol. The presence of the fluorophenyl group is significant as it may enhance the compound's lipophilicity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.47 g/mol |

| Key Functional Groups | Piperazine, Quinoline, Oxalamide |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The fluorophenyl substitution enhances its binding affinity to these receptors, influencing various signaling pathways. Research indicates that compounds with similar structures can act as antagonists or agonists at serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Pharmacological Effects

- Antagonistic Properties : Studies suggest that this compound may function as an antagonist for certain adenosine receptors, which play a role in neuroprotection and modulation of neurotransmitter release.

- Neuroprotective Effects : Due to its structural characteristics, it has potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.

- Antidepressant-like Activity : Preliminary studies indicate that compounds similar to this compound may exhibit antidepressant-like effects in animal models.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.

Case Studies

Several case studies have explored the efficacy of related compounds in treating CNS disorders:

- Study on Fluorinated Piperazines : A study investigated the effects of fluorinated piperazine derivatives on anxiety-like behaviors in rodents. The results indicated significant reductions in anxiety levels, suggesting that structural modifications can enhance therapeutic effects .

- Quinoline Derivatives : Another study focused on quinoline derivatives, highlighting their potential as neuroprotective agents against oxidative stress-induced neuronal damage. These findings support the hypothesis that this compound could have similar protective effects .

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural Modifications and Pharmacological Activity

The table below compares structural features and reported activities of analogous oxalamides:

Key Observations:

- Piperazine Role: The target compound and ’s analog share a 4-fluorophenyl-piperazine group, which may enhance lipophilicity and receptor affinity compared to non-piperazine analogs like GMC-4 .

- N2 Substituent Diversity: The 2-methylquinolin-4-yl group in the target compound differs from isoindolin-dione (GMC-4) or pyridyl-ethyl (S336) groups, suggesting divergent biological targets. Quinoline derivatives often exhibit antimicrobial or CNS activity .

- Antimicrobial Potential: GMC-4’s in vitro antimicrobial activity implies that oxalamides with aryl groups (e.g., fluorophenyl) may broadly inhibit microbial growth .

Research Implications and Gaps

- Activity Prediction: The target compound’s 2-methylquinolin-4-yl group may confer antimicrobial or receptor-binding properties, warranting in vitro assays akin to GMC-4 .

- Synthetic Optimization : ’s chromatography protocols could improve the target compound’s purity and yield .

- Toxicology Studies: Analogous to S336, subchronic rodent studies are needed to establish NOEL and metabolite profiles .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide to achieve high yield and purity?

Methodological Answer:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates, and maintain temperatures between 0–25°C during coupling steps to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is optimal for amide bond formation .

- Purification : Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the final compound with >95% purity .

Q. Which spectroscopic and computational methods are most effective for characterizing the three-dimensional structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm connectivity of the piperazine, quinoline, and oxalamide moieties .

- X-ray Crystallography : Resolve spatial arrangements of fluorophenyl and quinoline groups to analyze steric effects .

- Computational Modeling : Perform molecular dynamics simulations (e.g., using Gaussian or Schrödinger Suite) to predict conformational flexibility and electronic properties influencing target binding .

Q. What in vitro assays are appropriate for initial pharmacological profiling of this compound’s activity against cancer or neurological targets?

Methodological Answer:

- Cancer Targets : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, paired with Western blotting to measure apoptosis markers (e.g., caspase-3) .

- Neurological Targets : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to evaluate affinity, followed by electrophysiological studies in neuronal cultures .

Q. What analytical techniques are essential for assessing the purity and stability of this compound under various storage conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH) over 4 weeks .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition points .

- Lyophilization : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the piperazine or quinoline moieties?

Methodological Answer:

- Systematic SAR Studies : Synthesize analogs with incremental substitutions (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test in parallel using standardized assays .

- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) effects with activity trends .

- In Silico Docking : Compare binding poses of analogs in target proteins (e.g., kinases) using AutoDock Vina to identify critical interactions .

Q. What strategies are recommended for validating the target engagement of this compound in complex biological systems?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., RSK2 kinase) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization after compound treatment .

- CRISPR-Cas9 Knockout Models : Compare compound efficacy in wild-type vs. target-knockout cell lines to verify specificity .

Q. How should researchers design studies to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models via LC-MS/MS .

- Metabolite Identification : Use hepatocyte incubations and HR-MS to identify inactive/active metabolites impacting efficacy .

- Formulation Optimization : Test nanoparticle encapsulation or prodrug strategies to improve solubility and blood-brain barrier penetration .

Q. What computational approaches can predict the metabolic pathways of this compound, and how can they guide analog design?

Methodological Answer:

- CYP450 Metabolism Prediction : Use software like StarDrop or MetaDrug to identify vulnerable sites (e.g., piperazine N-dealkylation) .

- Metabolite Toxicity Screening : Apply Derek Nexus to predict hepatotoxicity risks of primary metabolites .

- Analog Design : Replace labile groups (e.g., methylquinoline with trifluoromethyl) to block oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.